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6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate -

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate

Catalog Number: EVT-8153902
CAS Number:
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate is derived from the enzymatic reaction between glucose and fructose. It can be found in various natural sources, particularly in plants where it plays a role in energy storage and metabolism.

Classification: This compound belongs to the class of oligosaccharides, specifically as a glucosyl-fructoside. It is characterized by its glycosidic bond linking glucose and fructose units.

Synthesis Analysis

Methods: The synthesis of 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing glycosyltransferases to catalyze the formation of the glycosidic bond between glucose and fructose.
  2. Chemical Synthesis: Chemical methods may involve protecting group strategies to selectively form the glycosidic bond under controlled conditions.
  3. Extraction from Natural Sources: Isolation from plant materials where this disaccharide naturally occurs.

Technical details include the use of specific reaction conditions such as temperature, pH, and solvent systems to optimize yield and purity.

Molecular Structure Analysis

Structure: The molecular formula for 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate is C₁₂H₂₂O₁₁. The structure consists of a glucose unit linked to a fructose unit via an alpha-glycosidic bond at the 6-position of glucose.

Data: The compound exists in a monohydrate form, indicating that it contains one molecule of water per molecule of the disaccharide. The stereochemistry around the anomeric carbon (C1 of glucose) is crucial for its biological activity.

Chemical Reactions Analysis

Reactions: The compound can undergo various chemical reactions typical for carbohydrates:

  1. Hydrolysis: In acidic or enzymatic conditions, it can hydrolyze back into its constituent monosaccharides (glucose and fructose).
  2. Oxidation/Reduction: Depending on the conditions, it can be oxidized to form carboxylic acids or reduced to sugar alcohols.
  3. Glycosylation Reactions: It can participate in further glycosylation reactions to form larger oligosaccharides or polysaccharides.

Technical details regarding reaction conditions (e.g., catalysts, temperature) are critical for optimizing these transformations.

Mechanism of Action

Process: The mechanism by which 6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate exerts its effects typically involves its metabolism by enzymes such as invertase or sucrase.

  1. Enzymatic Hydrolysis: Enzymes cleave the glycosidic bond, releasing glucose and fructose.
  2. Energy Metabolism: These monosaccharides are then utilized in metabolic pathways such as glycolysis or fermentation processes.

Data on enzyme kinetics can provide insight into how efficiently this compound is processed within biological systems.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrophilic nature from multiple hydroxyl groups.

Chemical Properties:

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in Maillard reactions when heated with amino acids, contributing to flavor development in food products.

Relevant data includes melting point, boiling point, and specific rotation values which are essential for characterizing the compound.

Applications

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate has several scientific uses:

  1. Food Industry: Used as a sweetener or flavor enhancer due to its sweetness profile.
  2. Nutritional Science: Investigated for its potential prebiotic effects on gut microbiota.
  3. Pharmaceuticals: Explored for its role in drug formulations where carbohydrate interactions are crucial for bioavailability.
Introduction to 6-O-alpha-D-Glucopyranosyl-D-fructofuranose Monohydrate in Academic Research

Historical Context and Discovery of Glycosylfructose Derivatives

The identification of 6-O-alpha-D-glucopyranosyl-D-fructofuranose (systematic IUPAC name) traces to mid-20th-century carbohydrate chemistry research. This compound—commercially designated Palatinose™ and colloquially termed isomaltulose—was first characterized during investigations into enzymatic sucrose transformations. German scientists discovered it in 1950 as a microbial rearrangement product of sucrose, catalyzed by the bacterial enzyme sucrose isomerase from Protaminobacter rubrum [2] [3]. Unlike high-fructose corn syrup production (which employs glucose isomerase), this process reconfigures the glycosidic linkage without monomer separation. The name "Palatinose" originates from the Palatinate region where foundational industrial development occurred [2].

Naturally occurring at low concentrations in honey (≤1% w/w) and sugarcane extracts, its isolation from these sources proved impractical for commercial use [2] [5] [9]. Industrial-scale production emerged in the 1980s, with Japan approving it as a food ingredient in 1985. Regulatory acceptance expanded globally: the European Union authorized it in 2005, followed by the United States (2006), and Australia/New Zealand (2007) [2]. Its initial significance resided in its non-cariogenic properties, distinguishing it from sucrose in dental health research [2].

Table 1: Key Historical Milestones for Isomaltulose

YearMilestoneRegion/Context
1950Discovery via enzymatic isomerization of sucroseAcademic research (Germany)
1985Commercial food approvalJapan
2005-2007Regulatory approvals for food useEuropean Union, United States, Oceania
2010sEFSA approval of health claims (glycemic response reduction)European Union

Sources: [2] [3]

Significance in Carbohydrate Chemistry and Functional Food Science

Carbohydrate Chemistry

This molecule is a reducing disaccharide (molecular formula: C~12~H~22~O~11~·H~2~O; monohydrate form) comprising D-glucose and D-fructose units linked by an alpha-1,6-glycosidic bond [2] [5]. This contrasts with sucrose’s alpha-1,2 linkage, rendering isomaltulose a structural isomer of sucrose with distinct physicochemical behaviors:

  • Reducing Capacity: The fructose moiety exists predominantly in a beta-furanose form with a free anomeric carbon, enabling carbonyl-group reactions (e.g., Maillard browning, albeit slower than glucose) [2] [6].
  • Acid Stability: Resists hydrolysis under acidic conditions (pH 2.0 at 100°C), making it suitable for acidic beverages where sucrose would invert [2] [8].
  • Crystalline Form: Typically isolated as a monohydrate, exhibiting low hygroscopicity and a melting point range of 123–124°C [2] [3].
  • Thermal Degradation: Under neutral pH heating, it undergoes isomerization to isomaltose and subsequent β-elimination reactions, forming 6-O-substituted 3-deoxyhexonic acids—products relevant to flavor chemistry [8].

Table 2: Physicochemical Comparison with Sucrose

PropertyIsomaltulose MonohydrateSucrose
Molecular FormulaC~12~H~22~O~11~·H~2~OC~12~H~22~O~11~
Glycosidic Bondα(1→6)α(1→2)
Reducing SugarYesNo
Relative Sweetness~50% of sucrose100% (reference)
Solubility (20°C)~290 g/kg solution~670 g/kg solution
Glycemic Index (GI)3267

Sources: [2] [3] [8]

Functional Food Science

Isomaltulose bridges carbohydrate chemistry and human physiology, underpinning its role in functional foods:

  • Glycemic Management: Digestive enzymes (notably sucrase-isomaltase complex in the small intestine) hydrolyze it 4.5× slower than sucrose due to steric constraints of its α-1,6 bond. This yields prolonged glucose/fructose absorption, reducing postprandial blood glucose spikes (GI = 32) and insulin secretion. The European Food Safety Authority recognizes this mechanism for post-meal glycemic mitigation claims [2] [3] [10].
  • Metabolic Effects: Slow digestion shifts energy utilization toward fat oxidation during fasting states. Studies demonstrate elevated free fatty acid release from adipose tissue and reduced de novo lipogenesis versus high-GI carbohydrates, supporting applications in weight management formulations [2] [3].
  • Prebiotic Modulation: Though fully digested, its slow absorption enhances carbohydrate delivery to the distal intestine, stimulating beneficial microbiota (e.g., Bifidobacterium, Lactobacillus) and increasing glucagon-like peptide-1 (GLP-1) secretion—a satiety-promoting incretin [3] [8].
  • Technofunctional Properties: With similar bulking properties and dissolution profiles to sucrose—but lower sweetness—it enables sugar reduction in baked goods, cereals, and beverages without compromising texture. Its stability under processing (e.g., pasteurization, extrusion) facilitates industrial applications [2] [6].

Industrial enzymatic synthesis employs immobilized sucrose isomerase for continuous conversion, achieving yields >85%. Downstream processes involve crystallization as the monohydrate for food integration [2] [3]. Hydrogenation further converts it to isomalt (E953), a non-cariogenic bulk sweetener [2]. Research continues into optimized enzyme variants and fermentation techniques to enhance efficiency and sustainability [3] [8].

Properties

Product Name

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h5-14,16-21H,1-3H2;1H2/t5-,6-,7-,8-,9-,10+,11-,12+;/m1./s1

InChI Key

FFCXAIXOQUDZNX-YKYAKREZSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O.O

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